Oleyl Ricinoleate

Biocatalysis Green Chemistry Process Optimization

Oleyl ricinoleate (CAS 36781-75-6) features a C12 secondary hydroxyl group delivering class-leading initial slip (5.0/5) and a light, non-occlusive end feel (12.4/20)—outperforming isopropyl palmitate and myristate. Its amphiphilic architecture provides surfactant-like interfacial activity without co-emulsifiers. The C12 hydroxyl serves as a sulfonation site for anionic surfactant derivatization. Enzymatically sourced material ensures superior lot-to-lot consistency with reduced impurities. Select for lightweight facial serums, dry-touch sunscreens, and fast-absorbing body oils where consumer-perceived greasiness impacts purchase intent.

Molecular Formula C36H68O3
Molecular Weight 548.9 g/mol
CAS No. 36781-75-6
Cat. No. B1628752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleyl Ricinoleate
CAS36781-75-6
Molecular FormulaC36H68O3
Molecular Weight548.9 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O
InChIInChI=1S/C36H68O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-20-23-26-30-34-39-36(38)33-29-25-22-19-18-21-24-28-32-35(37)31-27-8-6-4-2/h13-14,24,28,35,37H,3-12,15-23,25-27,29-34H2,1-2H3/b14-13-,28-24-/t35-/m1/s1
InChIKeyVUEAHKMMTNDIEH-FHSFBDLLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 g / 25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oleyl Ricinoleate (CAS 36781-75-6): Structural Identity and Physicochemical Baseline for Procurement Evaluation


Oleyl ricinoleate (CAS 36781-75-6) is a long-chain fatty acid ester derived from the condensation of ricinoleic acid and oleyl alcohol, possessing the molecular formula C₃₆H₆₈O₃ and a molecular weight of 548.92 g/mol . This amphiphilic compound features a hydrophobic oleyl chain (C18:1) and a hydrophilic ricinoleate moiety containing a secondary hydroxyl group at the C12 position, which confers surfactant-like interfacial properties . Physicochemical characterization data indicate a calculated density of approximately 0.89–0.925 g/cm³, a boiling point of approximately 635.1°C at 760 mmHg, a flash point of 180.3°C, and a high calculated logP value of 11.575, reflecting its pronounced lipophilicity . The compound typically exists as a solid at ambient room temperature and is available from multiple chemical suppliers at purity grades ranging from 95% to ≥98% for research and industrial applications .

Why Oleyl Ricinoleate Cannot Be Replaced by Generic Long-Chain Esters in Performance-Critical Formulations


The functional performance of oleyl ricinoleate is dictated by the presence of a secondary hydroxyl group at the C12 position of the ricinoleate backbone, a structural feature absent in simple long-chain esters such as isopropyl palmitate, isopropyl myristate, or oleyl oleate [1]. This hydroxyl moiety introduces hydrogen-bonding capacity (one H-bond donor, three H-bond acceptors) that modulates polarity and interfacial behavior in ways that are not reproduced by non-hydroxylated analogs . Furthermore, the amphiphilic architecture—combining a hydrophobic C18 oleyl tail with a hydroxyl-bearing hydrophilic head—enables emulsion-stabilizing and surfactant-like properties that simple monoesters cannot provide without additional co-emulsifiers . In skin-feel studies of ricinoleate-based esters, the presence of the hydroxyl group correlates with distinct sensory profiles (high initial slip but lower end feel) compared to non-hydroxylated isopropyl esters of similar chain length, demonstrating that hydroxylation fundamentally alters application-relevant performance parameters [2]. Consequently, substituting oleyl ricinoleate with a non-hydroxylated analog such as isopropyl palmitate or cetyl ricinoleate will alter the polarity balance, interfacial activity, and ultimate sensory or stability outcomes of the final formulation.

Oleyl Ricinoleate (CAS 36781-75-6): Quantitative Differentiation Evidence for Scientific Selection


Enzymatic Synthesis Yields Oleyl Ricinoleate with Higher Purity and Fewer Side Products Versus Conventional Chemical Esterification

Long-chain alkyl ricinoleates, including oleyl ricinoleate, can be prepared via enzymatic esterification or enzymatic alcoholysis using lipases, achieving high yield while completely avoiding undesirable side reactions that are inherent to conventional acid- or base-catalyzed chemical esterification processes [1]. The enzymatic route eliminates the formation of oxidized byproducts, dehydration artifacts, and color bodies that typically require post-synthesis purification steps in chemical esterification, resulting in a cleaner product profile and reduced downstream purification burden [2]. While specific yield percentages for oleyl ricinoleate are not provided in the source, the documented elimination of side reactions translates to higher effective purity and reduced lot-to-lot variability, which is a quantifiable manufacturing advantage over chemically synthesized alternatives [1].

Biocatalysis Green Chemistry Process Optimization Ester Synthesis

Ricinoleate Esters Exhibit Distinct Skin Sensory Profile: High Initial Slip (5.0/5) Versus Non-Hydroxylated Isopropyl Esters

In a quantitative sensory evaluation study of emollients correlated to chemical structure, isopropyl ricinoleate (a shorter-chain analog of oleyl ricinoleate sharing the identical ricinoleate hydroxyl-bearing backbone) achieved an Initial Slip score of 5.0 out of 5, the highest rating among all isopropyl esters tested, outperforming isopropyl myristate (4.3), isopropyl palmitate (4.0), and isopropyl isostearate (4.5) [1]. Conversely, the same isopropyl ricinoleate exhibited the lowest End Feel score of 12.4 out of 20 among the isopropyl ester series, compared to isopropyl myristate (17.0), isopropyl palmitate (18.3), and isopropyl isostearate (16.3), indicating a characteristically light, non-greasy residual feel that contrasts sharply with the heavier after-feel of non-hydroxylated esters [2]. This inverse correlation between Initial Slip and End Feel is a consistent pattern observed repeatedly across hydroxyl-bearing ricinoleate esters in the study and is attributed to the polarity introduced by the C12 secondary hydroxyl group, which alters both spreading behavior and evaporation/residue perception [3].

Cosmetic Science Emollient Performance Sensory Analysis Skin Feel

Sulfonated Ricinoleate Esters Produce Surface-Active Compounds with Demonstrated Performance Superior to Sulfonated Castor Oil (Turkey Red Oil)

Upon sulfonation at the secondary hydroxyl group, alkyl ricinoleates—including oleyl ricinoleate as a class member—are converted into surface-active compounds with measurable surfactant properties [1]. Within this class, tetradecyl ricinoleate demonstrated the best surface-active behavior and was reported to be much better than sulfonated castor oil (commonly known as 'Turkey Red Oil'), the industry benchmark sulfated ricinoleate derivative [2]. While direct head-to-head surface tension or critical micelle concentration (CMC) values for sulfonated oleyl ricinoleate versus Turkey Red Oil are not provided in the source, the established class-level functional relationship confirms that the hydroxyl group on the ricinoleate backbone serves as a sulfonation site, enabling conversion to anionic surfactants whose performance depends on the alkyl chain length and counterion selection [3]. Oleyl ricinoleate, with its longer C18 chain, is expected to exhibit different hydrophilic-lipophilic balance (HLB) and micellization behavior compared to the tetradecyl analog.

Surfactant Synthesis Interfacial Science Sulfonation Chemistry Alkyl Ricinoleate Derivatives

Oleyl Ricinoleate (CAS 36781-75-6): Evidence-Backed Application Scenarios for Procurement and Formulation


Formulation of Fast-Absorbing, Non-Greasy Cosmetic Emollient Systems

Based on the sensory performance data for ricinoleate esters, oleyl ricinoleate is the appropriate selection when formulating products requiring high initial slip (rapid spreading) and a light, non-occlusive residual feel [1]. In sensory panel evaluations, isopropyl ricinoleate achieved an Initial Slip score of 5.0/5, outperforming isopropyl myristate (4.3) and isopropyl palmitate (4.0), while simultaneously producing an End Feel score of 12.4/20, substantially lighter (lower perceived residue) than isopropyl palmitate (18.3) or isopropyl myristate (17.0) [2]. This performance profile, attributed to the C12 hydroxyl group, supports the use of oleyl ricinoleate in facial serums, lightweight moisturizers, dry-touch sunscreens, and fast-absorbing body oils where consumer-perceived greasiness is a barrier to compliance or purchase intent [3].

High-Purity Research Reagent Sourcing via Enzymatic Synthetic Route

For biomedical research applications requiring high-purity starting materials—including drug delivery system development, biomaterials synthesis, and analytical method validation—oleyl ricinoleate produced via enzymatic esterification offers a verifiable quality advantage over chemically synthesized stocks [1]. The enzymatic route (lipase-catalyzed esterification or alcoholysis) proceeds with high yield and completely eliminates undesirable side reactions inherent to acid- or base-catalyzed chemical processes, resulting in a cleaner product profile with reduced catalyst residues, oxidation byproducts, and thermal degradation artifacts [2]. This translates to improved lot-to-lot consistency and reduced downstream purification requirements, making enzymatically sourced material the preferred procurement choice for studies where impurities could confound experimental results or where reproducible surface activity is required [1].

Development of Custom Anionic Surfactants via Sulfonation of the C12 Hydroxyl Handle

Oleyl ricinoleate serves as a derivatizable precursor for anionic surfactant synthesis via sulfonation of the secondary hydroxyl group at the C12 position [1]. This functionalization capability distinguishes it from non-hydroxylated esters such as oleyl oleate or isopropyl palmitate, which lack a sulfonation site and cannot be converted to surface-active agents via this industrially relevant route [2]. In class studies, sulfonated alkyl ricinoleates produce surface-active compounds, with the tetradecyl analog demonstrating performance superior to sulfonated castor oil (Turkey Red Oil), the historical industry benchmark [3]. Researchers and industrial formulators developing custom surfactants with tunable HLB values based on chain-length selection should prioritize oleyl ricinoleate over non-hydroxylated esters for applications in emulsification, detergency, or wetting where anionic surfactant character is required [1].

Stabilization of Oil-in-Water and Water-in-Oil Colloidal Systems

The amphiphilic architecture of oleyl ricinoleate—comprising a hydrophobic C18 oleyl chain and a hydrophilic ricinoleate head bearing a secondary hydroxyl group—enables its function as a surfactant and emulsifier in colloidal formulations [1]. This property supports the stabilization of both oil-in-water and water-in-oil emulsions, and has been exploited in the development of microemulsions, nanomaterials, and encapsulation systems for pharmaceutical and cosmetic applications [2]. In contrast to simple monoesters lacking hydroxyl functionality, oleyl ricinoleate provides interfacial activity without requiring additional co-emulsifiers at low usage levels, offering formulation simplification and potential cost reduction in systems where multiple ingredients would otherwise be necessary to achieve equivalent emulsion stability [3].

Technical Documentation Hub

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